Cas no 62717-50-4 (2-(2-Chlorophenyl)oxirane)
2-(2-Chlorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane, (2-chlorophenyl)-
- 2-(2-Chlorophenyl)oxirane
- 2-(2-CHLOROPHENYL)OXIRANE,COLORLESS CRYSTAL
- 2-BROMOPROPIONATE
- 2-Bromopropionic
- DL-2-Methyl broMopropionic
- DL-a-bromopropionate
- methyl 2-bromoacrylate
- METHYL DL-2-BROMOPROPIONATE
- methyl2-bromopropanoate
- Methyl2-bromopropionate
- ortho-chlorostyrene oxide
- A868383
- 2-CHLOROSTYRENEOXIDE
- (2-Chlorophenyl)oxirane
- AS-45923
- 2-Chlorostyrene Oxide
- EN300-40897
- SCHEMBL938227
- CS-0248663
- FT-0664896
- Z278165192
- 2-(2-Chlorophenyl)oxirane #
- 62717-50-4
- 2-(Chlorophenyl) oxirane
- CK2535
- o-Chlorostyrene Oxide
- MB07493
- DTXSID301026618
- Oxirane, 2-chlorophenyl-
- AKOS000145677
- MFCD09738053
- AKOS022221810
- AMY11141
- 2-(2-Chloro-phenyl)-oxirane
- (R)-2-(2-CHLOROPHENYL)OXIRANE
- (R)-(2-Chlorophenyl)oxirane
- DB-111454
-
- MDL: MFCD09738053
- Inchi: 1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2
- InChI Key: RTPJBMWUVSTBPC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1CO1
Computed Properties
- Exact Mass: 154.01900
- Monoisotopic Mass: 154.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53000
- LogP: 2.41130
2-(2-Chlorophenyl)oxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-Chlorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119134-1g |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 95% | 1g |
$423.36 | 2023-09-01 | |
| Alichem | A019119134-5g |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 95% | 5g |
$1188.77 | 2023-09-01 | |
| TRC | C379490-10mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C379490-25mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 25mg |
$ 173.00 | 2023-09-08 | ||
| TRC | C379490-50mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 50mg |
$ 322.00 | 2023-09-08 | ||
| TRC | C379490-100mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | C379490-250mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 250mg |
$1355.00 | 2023-05-18 | ||
| A2B Chem LLC | AG68181-500mg |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 95% | 500mg |
$282.00 | 2024-04-19 | |
| A2B Chem LLC | AG68181-10g |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 95% | 10g |
$1738.00 | 2024-04-19 | |
| Chemenu | CM295405-1g |
2-(2-Chlorophenyl)oxirane |
62717-50-4 | 95% | 1g |
$*** | 2023-05-30 |
2-(2-Chlorophenyl)oxirane Suppliers
2-(2-Chlorophenyl)oxirane Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-(2-Chlorophenyl)oxirane
2-(2-Chlorophenyl)oxirane (CAS No. 62717-50-4): An Overview of Its Synthesis, Properties, and Applications
2-(2-Chlorophenyl)oxirane (CAS No. 62717-50-4) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as 2-chlorophenyl epoxide, is characterized by its unique chemical structure, which includes an epoxide ring and a chlorinated phenyl group. These features contribute to its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds and functional materials.
The synthesis of 2-(2-chlorophenyl)oxirane typically involves the epoxidation of 2-chlorostyrene. This process can be achieved through various methods, including the use of peracids, hydrogen peroxide, or inorganic oxidants. One of the most common approaches is the use of meta-chloroperbenzoic acid (mCPBA), which provides high yields and selectivity. The reaction mechanism involves the formation of a peroxy intermediate, which then undergoes rearrangement to form the epoxide ring.
The physical and chemical properties of 2-(2-chlorophenyl)oxirane are well-documented. It is a colorless liquid with a boiling point of approximately 135°C at 10 mmHg. The compound is moderately soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. Its molecular weight is 149.58 g/mol, and it has a density of about 1.3 g/cm³ at room temperature.
In terms of reactivity, 2-(2-chlorophenyl)oxirane is highly reactive due to the presence of the epoxide ring. This functional group can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. The chlorinated phenyl group also contributes to its reactivity by influencing the electronic properties of the molecule. For instance, the presence of the chlorine atom can enhance the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack.
The applications of 2-(2-chlorophenyl)oxirane are diverse and span multiple industries. In pharmaceutical research, it serves as an important intermediate in the synthesis of drugs with diverse therapeutic activities. For example, it has been used in the preparation of antifungal agents, antiviral compounds, and anti-inflammatory drugs. The ability to introduce functional groups through ring-opening reactions makes it a valuable building block for drug discovery and development.
In materials science, 2-(2-chlorophenyl)oxirane is used in the synthesis of polymers and resins with unique properties. Epoxides are known for their ability to form cross-linked networks through polymerization reactions, leading to materials with high mechanical strength and thermal stability. These properties make them suitable for applications in coatings, adhesives, and composites.
Recent research has also explored the potential of 2-(2-chlorophenyl)oxirane in green chemistry and sustainable processes. For instance, studies have investigated its use in catalytic reactions under mild conditions to reduce energy consumption and minimize waste generation. One notable example is the use of heterogeneous catalysts such as metal-organic frameworks (MOFs) to promote selective epoxidation reactions.
In conclusion, 2-(2-chlorophenyl)oxirane (CAS No. 62717-50-4) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and reactivity make it an essential intermediate in organic synthesis, pharmaceuticals, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, further highlighting its importance in modern chemistry.
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